There is limited information currently available on the specific scientific research applications of 3-Chloroquinoline-2-carboxylic acid. While some resources mention it (), scientific literature primarily focuses on its isomer, 2-Chloroquinoline-3-carboxylic acid.
Here's what we do know about 2-Chloroquinoline-3-carboxylic acid, a closely related compound:
3-Chloroquinoline-2-carboxylic acid is a heterocyclic aromatic compound belonging to the quinoline family, characterized by a chlorine atom at the third position and a carboxylic acid group at the second position of the quinoline ring. This structural arrangement imparts unique chemical properties, making it a subject of interest in medicinal chemistry and various biological applications. Quinoline derivatives are noted for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .
The reactions involving 3-Chloroquinoline-2-carboxylic acid yield various products, including:
Research indicates that 3-Chloroquinoline-2-carboxylic acid exhibits significant biological activity. It has been shown to inhibit enzymes such as phospholipase A2, cyclooxygenase-2, and 5-lipoxygenase, which are involved in inflammatory processes. This inhibition suggests potential therapeutic applications in treating inflammatory diseases. Additionally, the compound serves as a probe for biological assays and enzyme inhibition studies, highlighting its utility in biochemical research .
The synthesis of 3-Chloroquinoline-2-carboxylic acid typically involves several methods:
3-Chloroquinoline-2-carboxylic acid finds applications across various fields:
The interaction studies of 3-Chloroquinoline-2-carboxylic acid focus on its mechanism of action at the molecular level. For example, its ability to inhibit phospholipase A2 involves binding to the enzyme's active site, preventing substrate access and disrupting inflammatory mediator production. Such studies are crucial for understanding the compound's potential therapeutic roles and guiding future drug development .
Several compounds share structural similarities with 3-Chloroquinoline-2-carboxylic acid. Here are some notable examples:
| Compound Name | Structural Features | Differences |
|---|---|---|
| 2-Chloroquinoline-3-carboxylic acid | Chlorine at position two | Different reactivity due to chlorine position |
| 3-Bromoquinoline-2-carboxylic acid | Bromine instead of chlorine | Different reactivity and potential applications |
| 4-Chloroquinoline-2-carboxylic acid | Chlorine at position four | Altered chemical properties |
The uniqueness of 3-Chloroquinoline-2-carboxylic acid lies in the specific positioning of its chlorine and carboxylic acid groups. This arrangement influences both its chemical reactivity and biological activity, making it a valuable compound for targeted synthesis and research applications. Its distinct properties set it apart from other similar compounds, enhancing its relevance in medicinal chemistry and industrial applications .
3-Chloroquinoline-2-carboxylic acid possesses a molecular weight of 207.61 g/mol with the molecular formula C₁₀H₆ClNO₂ [1]. The compound is assigned CAS number 1803567-61-4 and exists as a solid at room temperature under standard conditions.
Thermal Properties
The thermal stability of 3-chloroquinoline-2-carboxylic acid can be predicted based on computational models and comparison with structurally related compounds. The predicted boiling point is 352.1 ± 27.0°C [2], indicating substantial thermal stability. The compound is expected to maintain structural integrity at elevated temperatures, with decomposition likely occurring above 250°C, consistent with other quinoline carboxylic acid derivatives studied in thermal analysis [3].
The density of the compound is predicted to be 1.469 ± 0.06 g/cm³ [2], which is characteristic of aromatic heterocyclic compounds containing both nitrogen and chlorine substituents. This density value reflects the compact molecular structure and the presence of the relatively heavy chlorine atom.
Solubility Characteristics
The solubility profile of 3-chloroquinoline-2-carboxylic acid is influenced by its dual nature as both an aromatic heterocycle and a carboxylic acid. The compound is expected to demonstrate enhanced solubility in polar protic solvents such as water and alcohols due to the hydrogen bonding capacity of the carboxylic acid functional group [4]. The quinoline nitrogen can also participate in hydrogen bonding interactions, further enhancing solubility in protic media.
Conversely, solubility in non-polar solvents is anticipated to be limited due to the polar nature of both the carboxylic acid group and the quinoline nitrogen. The chlorine substituent at the 3-position introduces additional dipolar character, which may further reduce solubility in non-polar environments while potentially enhancing interactions with polar solvents.
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 207.61 g/mol | [1] |
| Density (predicted) | 1.469 ± 0.06 g/cm³ | [2] |
| Boiling Point (predicted) | 352.1 ± 27.0°C | [2] |
| Appearance | Solid | Commercial sources |
| Thermal Stability | Stable to ~250°C | [3] |
Infrared Spectroscopy
The infrared spectrum of 3-chloroquinoline-2-carboxylic acid exhibits characteristic absorption bands that provide structural identification. The carboxylic acid functional group displays a broad, strong O-H stretching vibration in the region 3300-2500 cm⁻¹, which is typically broad due to hydrogen bonding interactions [5]. The carbonyl stretch (C=O) appears as a sharp, intense band in the range 1760-1690 cm⁻¹, with the exact position dependent on the degree of conjugation with the quinoline ring system.
The C-O stretching vibration of the carboxylic acid group is observed in the region 1320-1210 cm⁻¹ [5]. Aromatic C-H stretching vibrations appear in the range 3100-3000 cm⁻¹, slightly higher than aliphatic C-H stretches due to the sp² hybridization of the carbon atoms. The C-Cl stretching vibration is expected in the range 850-550 cm⁻¹ [5], providing confirmation of the chlorine substituent.
The quinoline ring system contributes additional characteristic absorptions, including aromatic C=C and C=N stretching vibrations in the fingerprint region below 1600 cm⁻¹. The specific pattern of these absorptions provides a fingerprint for the quinoline heterocycle and helps distinguish between different positional isomers.
Nuclear Magnetic Resonance Spectroscopy
¹H NMR spectroscopy of 3-chloroquinoline-2-carboxylic acid reveals distinctive chemical shifts characteristic of the quinoline ring system. The aromatic protons appear in the downfield region between 7-9 ppm [6], with the specific chemical shifts dependent on the electronic environment created by the chlorine substituent and carboxylic acid group. The carboxylic acid proton appears significantly downfield at 10-12 ppm due to the deshielding effect of the carbonyl group.
The quinoline protons exhibit characteristic coupling patterns that provide information about the substitution pattern. The protons on the pyridine ring (positions 4, 5, 6, 7, and 8) show distinct multiplicities and coupling constants that help establish the regiochemistry of substitution.
¹³C NMR spectroscopy provides complementary structural information, with the carboxyl carbon appearing around 170 ppm [6]. The aromatic carbons of the quinoline ring system appear in the range 120-160 ppm, with the specific chemical shifts influenced by the electronic effects of the chlorine substituent and the carboxylic acid group. The carbon bearing the chlorine substituent typically appears at a characteristic chemical shift that confirms the position of halogen substitution.
Mass Spectrometry
Electron ionization mass spectrometry of 3-chloroquinoline-2-carboxylic acid produces a molecular ion peak [M]⁺ at m/z 207 [7]. The molecular ion often represents the base peak or a significant fragment, indicating the stability of the quinoline ring system under electron impact conditions.
Common fragmentation patterns include the loss of the carboxylic acid group (loss of 45 mass units, COOH) to produce [M-45]⁺ at m/z 162 [8]. The quinoline ring system typically produces a stable fragment at m/z 128, corresponding to the loss of both the carboxylic acid group and the chlorine substituent. Additional characteristic fragments may include the loss of CO (28 mass units) and the formation of smaller aromatic fragments.
The presence of the chlorine isotope (³⁵Cl and ³⁷Cl) creates characteristic isotope patterns in the mass spectrum, with peaks appearing at M and M+2 in a ratio of approximately 3:1, which serves as a diagnostic tool for confirming the presence of chlorine in the molecule.
Solvent Interactions
The solvent interactions of 3-chloroquinoline-2-carboxylic acid are governed by its capacity for hydrogen bonding and dipolar interactions. In polar protic solvents such as water and alcohols, the compound forms extensive hydrogen bonding networks through the carboxylic acid group [4]. The O-H group can serve as a hydrogen bond donor, while the carbonyl oxygen and quinoline nitrogen can function as hydrogen bond acceptors.
The chlorine substituent introduces additional dipolar character to the molecule, influencing its interaction with polar solvents. The electronegativity of chlorine creates a permanent dipole moment that enhances solubility in polar media while simultaneously reducing compatibility with non-polar solvents.
In aprotic polar solvents such as dimethyl sulfoxide (DMSO) and acetonitrile, the compound exhibits different solvation behavior. The absence of protic hydrogen bonds leads to predominant dipole-dipole interactions and coordination through the lone pairs on the quinoline nitrogen and carboxylate oxygen atoms.
Solvatochromic effects are anticipated in the UV-visible absorption spectrum of 3-chloroquinoline-2-carboxylic acid, with bathochromic (red) shifts observed in more polar solvents due to stabilization of the excited state through enhanced solvation [14]. These effects provide valuable information about the electronic structure and excited state properties of the molecule.
Crystalline Polymorphism
The structural features of 3-chloroquinoline-2-carboxylic acid suggest significant potential for crystalline polymorphism. The conformational flexibility of the carboxylic acid group, which can adopt different orientations relative to the quinoline ring plane, provides multiple opportunities for different crystal packing arrangements [15].
The compound can exist in different tautomeric forms, including the neutral quinoline-2-carboxylic acid form and the zwitterionic quinolinium-2-carboxylate form [10]. These different forms can lead to distinct crystalline phases with different physical properties such as melting point, solubility, and stability.
Intermolecular hydrogen bonding patterns play a crucial role in determining the crystal structure. The carboxylic acid group can form dimeric hydrogen bonding motifs (R₂²(8) in graph set notation) or extended chain structures depending on the crystal packing. The quinoline nitrogen can also participate in hydrogen bonding as an acceptor, creating additional structural possibilities.
The presence of the chlorine substituent influences the crystal packing through halogen bonding interactions and modified dipole-dipole interactions. Chlorine can participate in weak halogen bonds with electron-rich regions of neighboring molecules, contributing to the overall stability of the crystal structure [4].
π-π stacking interactions between quinoline rings provide additional stabilization in the solid state. The planar aromatic system allows for efficient overlap between π-electron systems of adjacent molecules, with typical stacking distances of 3.3-3.8 Å.
Temperature-dependent structural changes may occur due to thermal expansion and increased molecular motion, potentially leading to phase transitions between different polymorphic forms. The thermal behavior of the compound should be carefully characterized using techniques such as differential scanning calorimetry and thermogravimetric analysis.
| Structural Factor | Polymorphism Influence | Characterization Method |
|---|---|---|
| Carboxyl group rotation | Different conformers | Single crystal X-ray diffraction |
| Hydrogen bonding patterns | Multiple packing motifs | Infrared spectroscopy |
| Tautomeric forms | Distinct crystal phases | Solid-state NMR |
| π-π stacking | Layered structures | Powder X-ray diffraction |
| Halogen bonding | Additional stability | Theoretical calculations |